An In-Depth Technical Guide to 4,4-Dimethyl-3-oxopentanenitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4,4-Dimethyl-3-oxopentanenitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4,4-dimethyl-3-oxopentanenitrile, a versatile intermediate compound with significant applications in pharmaceutical and agrochemical research and development. We will delve into its chemical identity, synthesis methodologies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity: Establishing a Foundational Nomenclature
Precise communication in scientific endeavors begins with accurate nomenclature. The compound of interest is most formally recognized by its IUPAC name: 4,4-dimethyl-3-oxopentanenitrile .[1][2][3] However, in laboratory and commercial settings, it is frequently referred to by a variety of synonyms and alternative names. Understanding these is crucial for comprehensive literature searches and clear communication with suppliers.
A notable point of clarification: this guide focuses on 4,4-dimethyl-3-oxopentanenitrile. While the query "2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile" was considered, it does not correspond to a readily available or widely documented compound in chemical literature. It is plausible that this name refers to a specific, novel derivative, but the core, well-established compound is the focus of this document.
Table 1: Synonyms and Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | 4,4-dimethyl-3-oxopentanenitrile[1][2][3] |
| Common Synonyms | Pivaloylacetonitrile, 4,4-Dimethyl-3-oxovaleronitrile, Trimethylacetylacetonitrile, 1-cyano-3,3-dimethyl-2-butanone, cyanomethyl tert.-butyl ketone[1][2][4] |
| CAS Number | 59997-51-2[1][2][4][5][6] |
| Molecular Formula | C7H11NO[1][4][6] |
| Molecular Weight | 125.17 g/mol [1][4][6] |
| InChI Key | MXZMACXOMZKYHJ-UHFFFAOYSA-N[1][2] |
| SMILES | CC(C)(C)C(=O)CC#N[1][3] |
Physicochemical Properties: A Data-Driven Profile
The utility of a chemical intermediate is largely dictated by its physical and chemical properties. These characteristics influence reaction conditions, purification strategies, and storage requirements.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Appearance | White crystalline powder | [4] |
| Melting Point | 64-72 °C | [4] |
| Boiling Point | 125-126 °C (at 22 mmHg) | [4] |
| Purity | ≥ 99% (GC) | [4] |
| Storage Conditions | Store at 0-8 °C | [4] |
Synthesis Methodologies: A Comparative Analysis
The synthesis of 4,4-dimethyl-3-oxopentanenitrile is a critical aspect of its accessibility for research and development. Several synthetic routes have been established, each with its own advantages and considerations.
Synthesis from Pivaloyl Acetonitrile
A common laboratory-scale synthesis involves the reaction of pivaloyl acetonitrile with N,N-dimethylformamide dimethyl acetal.[7]
Experimental Protocol:
-
Combine 25.0 g of pivaloyl acetonitrile with 50 ml of N,N-dimethylformamide dimethyl acetal in a suitable reaction vessel.
-
Stir the mixture at room temperature for 8 hours under an inert argon atmosphere.
-
Following the reaction period, evaporate the solvent under reduced pressure.
-
Add n-hexane to the residue and continue stirring to induce precipitation.
-
Collect the resulting solid product by filtration. This method yields 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile, a derivative that can be further processed.[7]
Synthesis via Acylation of Isobutyronitrile Anion
Another established method involves the acylation of the isobutyronitrile anion. This approach leverages the reactivity of nitrile anions for carbon-carbon bond formation.[8]
Experimental Protocol:
-
Under a nitrogen atmosphere, dissolve isobutyronitrile in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the isobutyronitrile solution and stir for 1 hour at -78 °C to facilitate the formation of the nitrile anion.
-
Add acetyl chloride dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to gradually warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography to obtain 4,4-dimethyl-3-oxopentanenitrile.[8]
Diagram 1: Synthesis Workflow via Acylation of Isobutyronitrile Anion
Caption: Workflow for the synthesis of 4,4-dimethyl-3-oxopentanenitrile.
Applications in Research and Development
4,4-Dimethyl-3-oxopentanenitrile is a valuable building block in organic synthesis, primarily due to its bifunctional nature, possessing both a ketone and a nitrile group. This allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.
Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4] Its structure is particularly useful for creating compounds with potential anti-inflammatory and analgesic properties.[4] The reactivity of the ketone and nitrile functionalities allows for the construction of diverse heterocyclic scaffolds, which are common motifs in biologically active molecules.
Agrochemical Development
In the field of agrochemicals, 4,4-dimethyl-3-oxopentanenitrile is utilized in the development of novel crop protection agents.[4] Its incorporation into larger molecules can lead to the discovery of new herbicides and pesticides with improved efficacy and environmental profiles. A notable application is as a key intermediate for the synthesis of the herbicide isouron.[9]
Organic Synthesis Intermediate
Beyond its direct applications in drug and agrochemical development, this compound is a versatile tool for organic chemists. It is employed as a starting material for synthesizing a variety of more complex molecules, enabling the creation of custom compounds for specific research applications.[4][6]
Diagram 2: Application Areas of 4,4-Dimethyl-3-oxopentanenitrile
Caption: Major applications of 4,4-dimethyl-3-oxopentanenitrile.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling 4,4-dimethyl-3-oxopentanenitrile. It is classified as a dangerous good for transport and may be subject to additional shipping charges.[6] Safety data sheets (SDS) from the supplier should always be consulted prior to use. General hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Causes skin and serious eye irritation.[10]
-
May cause respiratory irritation.[10]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
4,4-Dimethyl-3-oxopentanenitrile, also known by its common synonym pivaloylacetonitrile, is a chemical intermediate of significant value to the scientific community. Its versatile structure, coupled with established synthetic routes, makes it a readily accessible building block for innovations in pharmaceuticals, agrochemicals, and broader organic synthesis. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, intended to support the work of researchers and developers in these critical fields.
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Filo. Given the structure: Structure Select the correct IUPAC name of the com... [Link]
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LOCKSS. PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. [Link]
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Organic Syntheses. Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. [Link]
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Vedantu. The correct IUPAC name of the compound is A 2cyano3oxopentanal class 11 chemistry CBSE. [Link]
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YouTube. The IUPAC name of the following compound is : (a) 2,2-dimethyl-4-oxopentanenitrile (b) 4-cyano-4-.... [Link]
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PubChem. 4-Methyl-2-methylidene-3-oxopentanenitrile. [Link]
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PubChem. 2,2-Dimethyl-4-oxopentanenitrile. [Link]
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